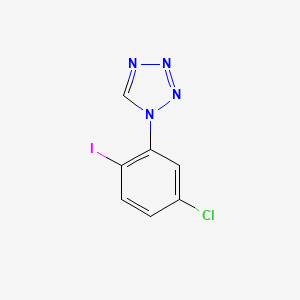

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted tetrazole, while oxidation can produce a nitro-substituted tetrazole.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrazoles, including 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole, have shown promise in the development of anticancer agents. The compound acts as an inhibitor of tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. Inhibiting TPH can reduce serotonin levels, potentially impacting tumor growth in certain cancers .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create inhibitors for diseases related to serotonin dysregulation, such as gastrointestinal disorders and mood disorders . The versatility of tetrazoles in medicinal chemistry is well-documented, with numerous studies highlighting their role as pharmacophores in drug design .

Agricultural Applications

Pesticide Development

The tetrazole ring structure is known for its effectiveness in agricultural chemicals. Compounds containing tetrazoles have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The introduction of halogenated phenyl groups enhances the biological activity of these compounds .

Fungicides

Tetrazole derivatives are also being explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for development into effective agricultural fungicides. Ongoing research aims to optimize their efficacy and reduce environmental impact .

Coordination Chemistry

Ligands in Catalysis

this compound has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be leveraged in catalysis. For example, it has been reported as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity .

Metal Complexes

The formation of metal complexes using tetrazoles has implications for materials science and nanotechnology. These complexes can exhibit unique electronic properties and are being investigated for applications in sensors and electronic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-2-iodophenyl)methanol

- (5-chloro-2-iodophenyl)(phenyl)methanone

- (5-chloro-2-iodophenyl) (2-fluoro-6-methoxyphenyl)methanone

Uniqueness

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the chloro and iodo substituents further enhances its versatility in various chemical reactions and applications.

Activité Biologique

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antifungal, anticancer, and anti-inflammatory treatments. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction using various catalysts and reagents. For instance, one method utilizes tributylmethylammonium chloride as a catalyst to facilitate the cycloaddition of azides with substituted phenyl compounds . The efficiency and yield of these reactions are crucial for the subsequent biological evaluations.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives. For example, this compound was evaluated for its activity against Candida species using the microbroth dilution method. The compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range . These findings suggest that this tetrazole derivative could be a promising candidate for antifungal drug development.

Cytotoxicity

In addition to its antifungal properties, the cytotoxic effects of this compound were assessed using the MTT assay against NIH/3T3 cells. The results indicated that while the compound demonstrated potent antifungal activity, it exhibited relatively low cytotoxicity against mammalian cells . This balance between efficacy and safety is essential for developing therapeutics with minimal side effects.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has garnered attention in recent years. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. For instance, analogs have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests that this compound could possess similar anti-inflammatory properties.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(5-chloro-2-iodophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHBGZWOKWMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.